molecular formula C6H8O4S B3059381 1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid CAS No. 99418-18-5

1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid

Cat. No.: B3059381
CAS No.: 99418-18-5
M. Wt: 176.19
InChI Key: QXWCCUNTWLGBAB-UHFFFAOYSA-N
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Description

1,1-Dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid is a sulfur-containing organic compound with the molecular formula C6H8O4S. It is known for its unique chemical structure, which includes a thiopyran ring with two oxygen atoms at the 1,1-dioxide position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the oxidation of thiopyran derivatives. One common method involves the oxidation of 3,4-dihydro-2H-thiopyran-5-carboxylic acid using oxidizing agents such as hydrogen peroxide or peracetic acid under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale oxidation reactions. These reactions are carried out in reactors designed to handle the exothermic nature of the oxidation process. The use of continuous flow reactors and automated control systems ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiopyran derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracetic acid, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate conditions.

Major Products Formed:

  • Oxidation Products: Higher oxidized derivatives of the thiopyran ring.

  • Reduction Products: Thiol or alcohol derivatives.

  • Substitution Products: Various substituted thiopyran derivatives.

Scientific Research Applications

1,1-Dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial properties.

  • Medicine: Studied for its potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its sulfur atom can interact with biological molecules, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Thiopyran-5-carboxylic acid

  • Benzothiopyran derivatives

  • Other sulfur-containing heterocyclic compounds

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Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiopyran-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWCCUNTWLGBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CS(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198242
Record name 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99418-18-5
Record name 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99418-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid
Reactant of Route 2
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid
Reactant of Route 3
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid
Reactant of Route 4
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid
Reactant of Route 5
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid
Reactant of Route 6
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid

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